1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

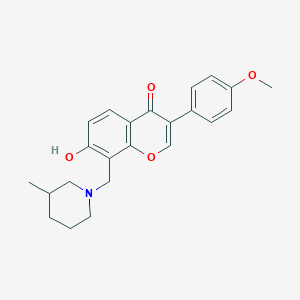

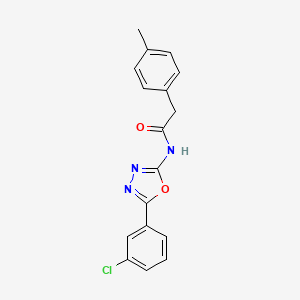

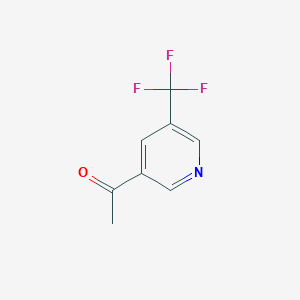

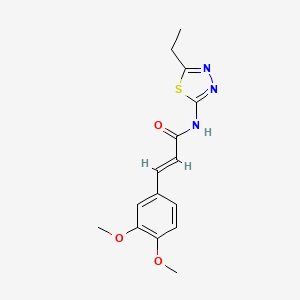

“1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” is a compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone”, has been a topic of interest in the agrochemical, pharmaceutical, and functional materials fields . The biological activities of these compounds are considered to be derived from the unique physicochemical properties of fluorine .Molecular Structure Analysis

The molecular formula of “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” is C8H6F3NO . The structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring .科学的研究の応用

Synthesis and Antimicrobial Activity

The synthesis of compounds derived from 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone has shown significant antimicrobial activity. For example, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone from 2-(pyridine-2-ylamino)acetohydrazide demonstrated increased antimicrobial activity with MIC values ranging from 30.2 - 43.2 μg cm-3, indicating that modifications to the core structure can enhance its biological potency (Salimon, Salih, & Hussien, 2011).

Quantum Mechanical Modeling

Quantum mechanical modeling of derivatives similar to 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone, such as 1-5-(difluoromethyl-1H-pyrrol-2-yl-)ethanone, has provided insights into their structural and vibrational properties. This study utilized hybrid B3LYP/6-31G* methods to analyze and compare their properties, offering valuable data for further chemical synthesis and application design (Cataldo, Castillo, & Br, 2014).

Synthesis and Antiviral Activity

The synthesis of compounds incorporating the pyridin-3-yl ethanone structure has also been explored for antiviral applications. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone showed promising results as a starting material for synthesizing heterocyclic compounds with evaluated cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis of Nickel Complexes for Fluorinated Pyridines

Research into the synthesis of nickel complexes with 3-fluoropyridyl derivatives has demonstrated a method for accessing fluorinated pyridines, providing a new route to synthesize 1-(2,5,6-trifluoropyridin-3-yl)ethanone and other derivatives. This study highlights the versatility of nickel complexes in synthesizing fluorinated compounds, which could have implications for pharmaceutical and material sciences (Sladek, Braun, Neumann, & Stammler, 2003).

Synthesis of Heterocyclic Analogues

The synthesis of isomorphous structures containing 1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone analogues has been studied to understand the exchange rule between chlorine and methyl groups. This research provides insights into the structural and disorder aspects of these compounds, which could be beneficial for designing new pharmaceuticals and materials (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

作用機序

将来の方向性

The future directions for “1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone” and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

特性

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)6-2-7(4-12-3-6)8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAQHLISOKTGJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2560908.png)

![Ethyl 4-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2560909.png)

![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2560911.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2560914.png)

![1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2560919.png)

![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)